molecular formula C9H4BrClF3N3 B1525548 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1183812-46-5

2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1525548
CAS No.: 1183812-46-5
M. Wt: 326.5 g/mol
InChI Key: BQFATBYIGJPYPW-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its bromo-pyrazole and chloro-pyridine functional groups, along with a trifluoromethyl group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine can be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine

This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole and pyridine cores. One common approach is to start with 4-bromo-1H-pyrazole and react it with 3-chloro-5-(trifluoromethyl)pyridine under specific conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo-pyrazole group can be oxidized to form a corresponding bromo-pyrazole oxide.

  • Reduction: : The chloro-pyridine group can be reduced to form a chloro-pyridine alcohol.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Bromo-pyrazole oxide

  • Reduction: : Chloro-pyridine alcohol

  • Substitution: : Various substituted pyridines or pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-1H-pyrazol-1-yl)pyrazine

  • 2-(4-bromo-1H-pyrazol-1-yl)ethanol

  • 4-bromo-1-(2-hydroxyethyl)pyrazole

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group, which imparts unique chemical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClF3N3/c10-6-3-16-17(4-6)8-7(11)1-5(2-15-8)9(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFATBYIGJPYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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